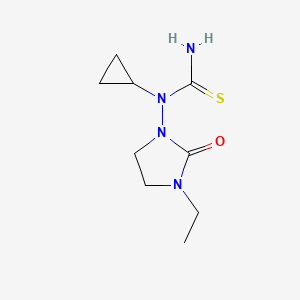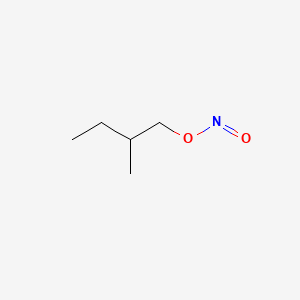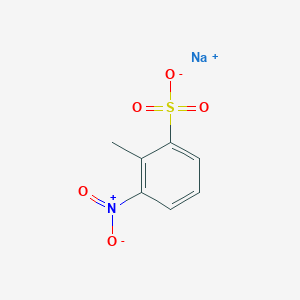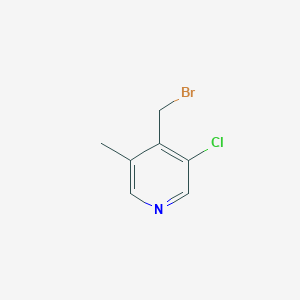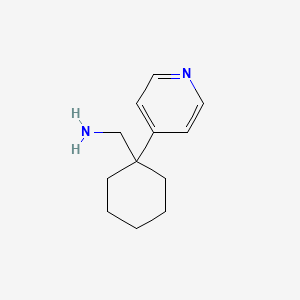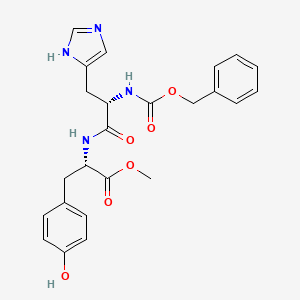
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate is a synthetic compound that combines the amino acids histidine and tyrosine with a benzyloxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate typically involves the protection of the amino groups of histidine and tyrosine using the benzyloxycarbonyl (Cbz) group. The protected amino acids are then coupled using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) might be used for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate can undergo various chemical reactions, including:
Oxidation: The tyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.
Substitution: The histidine and tyrosine residues can participate in substitution reactions, particularly at the imidazole and phenol groups, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used.
Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can remove the benzyloxycarbonyl group.
Substitution: Electrophilic reagents can be used to modify the imidazole and phenol groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can yield quinone derivatives, while reduction can yield the free amino acids.
Scientific Research Applications
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Studied for its potential role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acids during synthesis, preventing unwanted side reactions. Once the protecting group is removed, the free amino acids can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate: Similar in structure but contains phenylalanine instead of histidine and tyrosine.
Methyl N-[(benzyloxy)carbonyl]-L-glycinate: Contains glycine instead of histidine and tyrosine.
Uniqueness
Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate is unique due to the presence of both histidine and tyrosine residues, which provide distinct chemical properties and potential biological activities. The combination of these amino acids with the benzyloxycarbonyl protecting group allows for specific and controlled chemical modifications.
Properties
CAS No. |
103480-08-6 |
|---|---|
Molecular Formula |
C24H26N4O6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C24H26N4O6/c1-33-23(31)21(11-16-7-9-19(29)10-8-16)27-22(30)20(12-18-13-25-15-26-18)28-24(32)34-14-17-5-3-2-4-6-17/h2-10,13,15,20-21,29H,11-12,14H2,1H3,(H,25,26)(H,27,30)(H,28,32)/t20-,21-/m0/s1 |
InChI Key |
IVKAUWABBPXQJU-SFTDATJTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


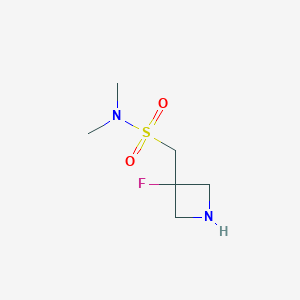
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
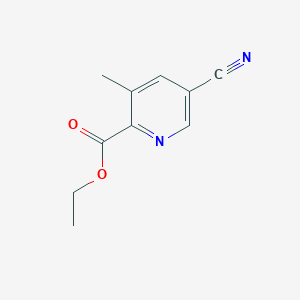
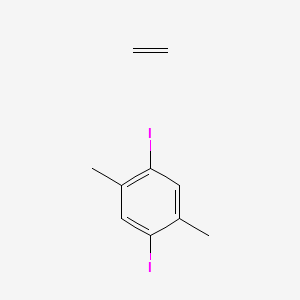
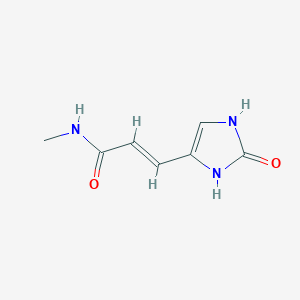

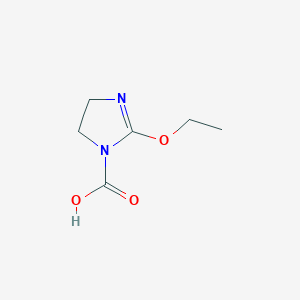
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
